molecular formula C19H17FN2O4S B11495362 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one

6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one

Cat. No.: B11495362
M. Wt: 388.4 g/mol
InChI Key: BNAWXRYYDAVKQU-UHFFFAOYSA-N
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Description

6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with a piperazine moiety substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 4-(4-fluorophenyl)piperazine with a sulfonyl chloride derivative, followed by cyclization with a chromenone precursor. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the chromenone core may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
  • 8-([4-(4-fluorophenyl)piperazin-1-yl]sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Uniqueness

6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromenone core differentiates it from other similar compounds, potentially offering unique pharmacological benefits .

Properties

Molecular Formula

C19H17FN2O4S

Molecular Weight

388.4 g/mol

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylchromen-2-one

InChI

InChI=1S/C19H17FN2O4S/c20-15-2-4-16(5-3-15)21-9-11-22(12-10-21)27(24,25)17-6-7-18-14(13-17)1-8-19(23)26-18/h1-8,13H,9-12H2

InChI Key

BNAWXRYYDAVKQU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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